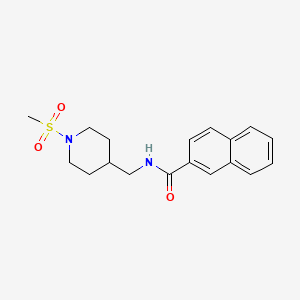

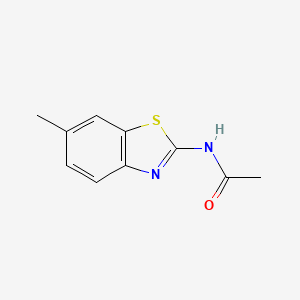

![molecular formula C15H16N2S B2695684 6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole CAS No. 183667-89-2](/img/structure/B2695684.png)

6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole” is a chemical compound with the molecular formula C15H16N2S . It is a type of imidazo[2,1-b]thiazole derivative . Imidazothiazole derivatives have attracted much attention due to their wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .

Synthesis Analysis

A series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide . The newly synthesized compounds were subjected to the National Cancer Institute’s in vitro disease-oriented antitumor screening to be evaluated for antitumor activity . Another method for assembling the imidazo thiazole system is based on the reaction of (2 Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of nitrogen and sulfur atoms in its heterocyclic ring . The molecular weight of this compound is 256.366 .Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily related to its synthesis. The reaction of aminothiazole with 3-bromo-2-oxopropanoic acid gives imidazo[2,1-b]thiazole-6-carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 256.366 . Further details about its physical and chemical properties are not available in the retrieved papers.Scientific Research Applications

Anti-inflammatory Applications

One significant area of research has been the synthesis and evaluation of anti-inflammatory activities of derivatives of 6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole. Studies have demonstrated that substituents introduced at the 5-position of this compound, followed by oxidation, resulted in derivatives that exhibited potent anti-inflammatory and analgesic activities in various assays, including adjuvant-induced arthritis and carrageenin-induced rat paw edema models. The most potent compound was found to have comparable anti-inflammatory activity to indomethacin, a well-known anti-inflammatory drug (Isomura et al., 1983).

Antimicrobial and Antituberculosis Activity

Research into the antimicrobial and antituberculosis activities of this compound derivatives has also been conducted. A series of derivatives were synthesized and tested against various bacterial and fungal strains, as well as Mycobacterium tuberculosis. Preliminary results indicated that some compounds exhibited promising antimicrobial activities, suggesting their potential use as therapeutic agents in combating infectious diseases (Güzeldemirci & Küçükbasmacı, 2010).

Cytotoxic and Antiproliferative Effects

Furthermore, the cytotoxic and antiproliferative effects of this compound derivatives against cancer cell lines have been explored. Compounds with the imidazo[2,1-b]thiazole moiety have shown promising results in inhibiting the proliferation of human cancer cell lines, including HepG2 and MDA-MB-231, indicating their potential as anticancer agents. One study highlighted a compound that exhibited significant inhibition of the MDA-MB-231 cell line, demonstrating the therapeutic potential of these derivatives in cancer treatment (Ding et al., 2012).

Cardiotonic Activity

Additionally, imidazo[2,1-b][1,3]thiazole derivatives bearing a lactam ring have been synthesized and shown to possess interesting cardiotonic activity. This suggests their potential application in treating heart-related conditions, where enhancing cardiac output is desired (Andreani et al., 1996).

Mechanism of Action

Target of Action

The primary target of 6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole is the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of coenzyme A, a vital cofactor and acyl carrier in cells .

Mode of Action

this compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme . This interaction disrupts the normal function of the enzyme, thereby affecting the biosynthesis of coenzyme A .

Biochemical Pathways

The disruption in the biosynthesis of coenzyme A by this compound affects various biochemical pathways. Coenzyme A is essential for fatty acid synthesis and degradation, pyruvate metabolism, and other metabolic processes. The inhibition of coenzyme A synthesis can lead to a disruption in these pathways .

Result of Action

The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis. By inhibiting Pantothenate synthetase, the compound disrupts the biosynthesis of coenzyme A, affecting various metabolic processes and leading to the inhibition of bacterial growth .

Future Directions

properties

IUPAC Name |

6-(4-tert-butylphenyl)imidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c1-15(2,3)12-6-4-11(5-7-12)13-10-17-8-9-18-14(17)16-13/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHHKTQDRPGZGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-chlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2695602.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2,4-difluorophenyl)oxamide](/img/structure/B2695606.png)

![6-Amino-1-butyl-5-[(2-methoxyethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2695611.png)

![(1S,2R,4R,5S)-4,5-Dihydroxy-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B2695616.png)

![N-(1-(thiazol-2-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2695617.png)

![2-(3-Bromo-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2695621.png)